molecular formula C14H29NO2S B15252974 tert-Butyl N-[6-(propylsulfanyl)hexyl]carbamate

tert-Butyl N-[6-(propylsulfanyl)hexyl]carbamate

Cat. No.: B15252974
M. Wt: 275.45 g/mol
InChI Key: CIZJKZHBPCQELW-UHFFFAOYSA-N
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Description

tert-Butyl N-[6-(propylsulfanyl)hexyl]carbamate: is a chemical compound with the molecular formula C14H29NO2S. It is a carbamate derivative, which means it contains a carbamate group (–NHCOO–) linked to a tert-butyl group and a hexyl chain with a propylsulfanyl substituent. This compound is often used in organic synthesis and research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-[6-(propylsulfanyl)hexyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable hexylamine derivative. One common method includes the use of di-tert-butyl dicarbonate (Boc2O) as a protecting group for the amine. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or ethyl acetate .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes careful control of reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[6-(propylsulfanyl)hexyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The propylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbamate group can be reduced to form amines.

    Substitution: The tert-butyl group can be substituted under acidic conditions to form different derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.

    Substitution: Trifluoroacetic acid (TFA) is often used to remove the tert-butyl group.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, primary amines, and various substituted carbamates.

Scientific Research Applications

Chemistry: In organic chemistry, tert-Butyl N-[6-(propylsulfanyl)hexyl]carbamate is used as a building block for synthesizing more complex molecules. It serves as a protecting group for amines, allowing selective reactions to occur at other functional groups .

Biology and Medicine: This compound is used in the development of pharmaceuticals and biologically active molecules. It can be incorporated into drug design to improve the stability and bioavailability of therapeutic agents .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the synthesis of polymers and other advanced materials .

Mechanism of Action

The mechanism of action of tert-Butyl N-[6-(propylsulfanyl)hexyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The propylsulfanyl group can undergo redox reactions, affecting cellular redox balance and signaling pathways .

Comparison with Similar Compounds

Uniqueness: tert-Butyl N-[6-(propylsulfanyl)hexyl]carbamate is unique due to its combination of a carbamate group with a propylsulfanyl substituent. This structure provides distinct reactivity and functional properties, making it valuable in specialized synthetic and research applications.

Properties

Molecular Formula

C14H29NO2S

Molecular Weight

275.45 g/mol

IUPAC Name

tert-butyl N-(6-propylsulfanylhexyl)carbamate

InChI

InChI=1S/C14H29NO2S/c1-5-11-18-12-9-7-6-8-10-15-13(16)17-14(2,3)4/h5-12H2,1-4H3,(H,15,16)

InChI Key

CIZJKZHBPCQELW-UHFFFAOYSA-N

Canonical SMILES

CCCSCCCCCCNC(=O)OC(C)(C)C

Origin of Product

United States

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